Cas no 17827-61-1 (Methyl 1-methyl-1H-pyrazole-3-carboxylate)
Methyl 1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1-methyl-1H-pyrazole-3-carboxylate
- Methyl 1-Methylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 1-methyl-, methyl ester
- 1-methyl-1H-Pyrazole-3-carboxylic acid methyl ester
- PHORBOL
- 1-Methyl-3-methoxycarbonyl-pyrazol
- 3-Methoxycarbonyl-1-methylpyrazol
- 3-methoxycarbonyl-1-methylpyrazole
- methyl ester of 1-methylpyrazole-3-carboxylic acid
- PubChem23715
- 1-Methyl-3-carbomethoxypyrazol
- WUUOFOYBXXQAGD-UHFFFAOYSA-N
- 3-Methoxycarbonyl-1-methylpyrazol;
- 3-methoxycarbonyl-1-methylpyrazole;
- STK312875
- SBB021345
- EBD269015
- 9356AA
- 1-Methyl-3-methoxycarbonyl-pyrazol;
- CS-11403
- methyl1-methylpyrazole-3-carboxylate
- SB40714
- SY019559
- F6782-4230
- EN300-128968
- CS-0044505
- methyl 1-methyl-1H-pyrazole-3-carboxylate;Methyl 1-Methylpyrazole-3-carboxylate
- 1-methyl-1 h-pyrazole-3-carboxylic acid methyl ester
- A846512
- BB 0253966
- FT-0687731
- AMY20528
- DTXSID80426885
- SCHEMBL7515477
- BCP33018
- MFCD04967358
- AKOS000305777
- 17827-61-1
- BBL039022
- DA-16784
-
- MDL: MFCD04967358
- Inchi: 1S/C6H8N2O2/c1-8-4-3-5(7-8)6(9)10-2/h3-4H,1-2H3
- InChI Key: WUUOFOYBXXQAGD-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CN(C)N=1)=O
Computed Properties
- Exact Mass: 140.05900
- Monoisotopic Mass: 140.058577502 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 140.14
- XLogP3: 0.4
- Topological Polar Surface Area: 44.1
Experimental Properties
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 125 ºC (1 Torr)
- Flash Point: 87.8±19.8 ºC,
- Solubility: Slightly soluble (11 g/l) (25 º C),
- PSA: 44.12000
- LogP: 0.20670
Methyl 1-methyl-1H-pyrazole-3-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13117-25g |
methyl 1-methyl-1H-pyrazole-3-carboxylate |
17827-61-1 | 97 | 25g |
$350 | 2021-06-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851192-5g |
Methyl 1-Methylpyrazole-3-carboxylate |
17827-61-1 | 95% | 5g |
5,112.00 | 2021-05-17 | |
| Fluorochem | 027148-1g |
1-Methyl-1 H -pyrazole-3-carboxylic acid methyl ester |
17827-61-1 | 95% | 1g |
£24.00 | 2022-02-28 | |
| Fluorochem | 027148-5g |
1-Methyl-1 H -pyrazole-3-carboxylic acid methyl ester |
17827-61-1 | 95% | 5g |
£72.00 | 2022-02-28 | |
| Fluorochem | 027148-10g |
1-Methyl-1 H -pyrazole-3-carboxylic acid methyl ester |
17827-61-1 | 95% | 10g |
£140.00 | 2022-02-28 | |
| TRC | M186775-500mg |
Methyl 1-methyl-1H-pyrazole-3-carboxylate |
17827-61-1 | 500mg |
$ 240.00 | 2022-06-04 | ||
| TRC | M186775-1000mg |
Methyl 1-methyl-1H-pyrazole-3-carboxylate |
17827-61-1 | 1g |
$ 395.00 | 2022-06-04 | ||
| TRC | M186775-2500mg |
Methyl 1-methyl-1H-pyrazole-3-carboxylate |
17827-61-1 | 2500mg |
$ 785.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EW024-200mg |
Methyl 1-methyl-1H-pyrazole-3-carboxylate |
17827-61-1 | 98% | 200mg |
55.0CNY | 2021-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82530-1g |
Methyl 1-methyl-1H-pyrazole-3-carboxylate |
17827-61-1 | 1g |
¥146.0 | 2021-09-04 |
Methyl 1-methyl-1H-pyrazole-3-carboxylate Suppliers
Methyl 1-methyl-1H-pyrazole-3-carboxylate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Methyl 1-methyl-1H-pyrazole-3-carboxylate
Research Briefing on Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS: 17827-61-1) in Chemical Biology and Pharmaceutical Applications
Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS: 17827-61-1) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
One of the most notable applications of Methyl 1-methyl-1H-pyrazole-3-carboxylate is its use as a building block in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel pyrazole-based scaffolds targeting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported that derivatives of this compound exhibited potent inhibitory activity against CDK2 and CDK4, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.
In addition to its role in kinase inhibitor development, Methyl 1-methyl-1H-pyrazole-3-carboxylate has been explored for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated its derivatives as modulators of the NLRP3 inflammasome, a key player in inflammatory diseases such as gout and Alzheimer's disease. The researchers synthesized a series of analogs and identified several compounds with significant suppression of IL-1β release, highlighting the compound's potential as a scaffold for anti-inflammatory drug design.
The compound's antimicrobial potential has also been a subject of recent research. A 2023 publication in European Journal of Medicinal Chemistry described the synthesis and evaluation of Methyl 1-methyl-1H-pyrazole-3-carboxylate derivatives against multidrug-resistant bacterial strains. Several analogs showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. These findings underscore the compound's utility in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing Methyl 1-methyl-1H-pyrazole-3-carboxylate. A 2024 study in Green Chemistry reported a novel catalytic system using recyclable ionic liquids for the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid, achieving high yields (92%) with reduced environmental impact. This development is particularly significant for scaling up production while adhering to green chemistry principles.
In conclusion, Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS: 17827-61-1) continues to be a valuable compound in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. Its versatility as a synthetic intermediate, combined with the demonstrated biological activities of its derivatives, positions it as an important scaffold for future drug discovery efforts. Ongoing research is expected to further explore its potential in targeted therapies and address current limitations in bioavailability and selectivity.
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